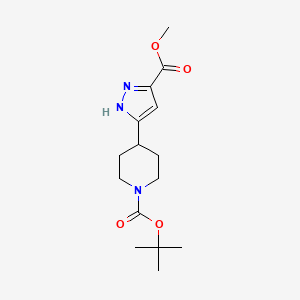
tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical entity that appears to be an intermediate or a product in the synthesis of various biologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar tert-butyl piperidine carboxylate derivatives, which can be used to infer some information about the compound .
Synthesis Analysis
The synthesis of related tert-butyl piperidine carboxylate compounds involves multi-step processes starting from different piperidine derivatives. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% . These examples suggest that the synthesis of tert-butyl piperidine carboxylate derivatives is feasible and can be achieved through careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine carboxylate derivatives is characterized by the presence of a piperidine ring, which often adopts a chair conformation, and various substituents that influence the overall molecular geometry. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings are influenced by the substituents . These structural features are important for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The tert-butyl piperidine carboxylate derivatives are involved in various chemical reactions, including hydrogen bonding, which plays a significant role in their solid-state structures. For instance, hydrogen-bonded chains of rings are observed in the crystal structures of certain pyrazolo[3,4-b]pyridine derivatives, highlighting the importance of hydrogen bonding in dictating the supramolecular architecture . These interactions are likely to be relevant for the compound of interest as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine carboxylate derivatives can be inferred from spectroscopic and computational studies. For example, the characterization of these compounds typically involves NMR, MS, and FT-IR techniques, which provide information about the molecular structure and functional groups . Additionally, computational methods such as density functional theory (DFT) are used to predict and analyze the molecular electrostatic potential, frontier molecular orbitals, and vibrational properties, which are crucial for understanding the reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis as an Intermediate in Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate for various biologically active compounds, such as crizotinib (D. Kong et al., 2016).
- Structural Characterization and Synthesis Optimization : Studies focus on the synthesis of similar tert-butyl compounds, optimizing synthetic methods, and confirming their structures via spectroscopic evidence. This includes work on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib (Min Wang et al., 2015).
Chemical Properties and Reactions
- Investigating Reaction Media and Regioselectivity : Research on the synthesis of similar tert-butyl pyrazoles, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, has delved into understanding the reaction media's influence on product formation and regioselectivity (D. Richter et al., 2009).
- Synthesis of Novel Compounds : Studies on the synthesis of novel compounds such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, highlight the versatility of tert-butyl compounds in drug development (Binliang Zhang et al., 2018).
Applications in Medicinal Chemistry
- Catalysis in Medicinal Synthesis : Tert-butyl compounds have been used in palladium-catalyzed reactions, showcasing their role in the synthesis of complex medicinal compounds (Kamlesh Kumar & J. Darkwa, 2017).
- Intermediate in Drug Synthesis : Their utility as intermediates in synthesizing various pharmaceuticals, including mTOR targeted PROTAC molecule PRO1, demonstrates the chemical's broad applicability in drug synthesis (Qi Zhang et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-methoxycarbonyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-7-5-10(6-8-18)11-9-12(17-16-11)13(19)21-4/h9-10H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWKWBZXOMTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

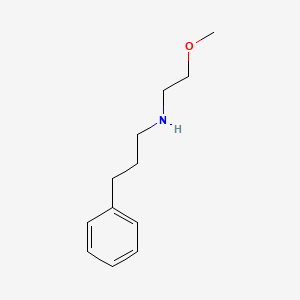
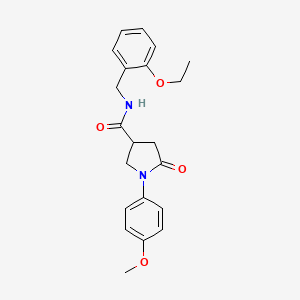

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)
![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)
![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)
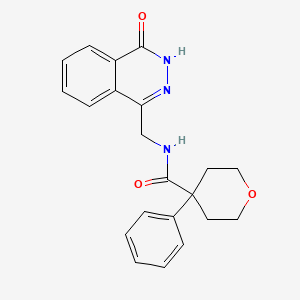
![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)
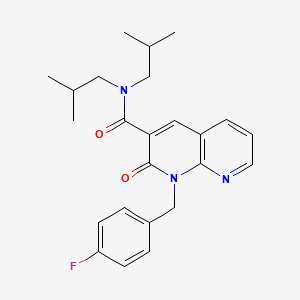
![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)
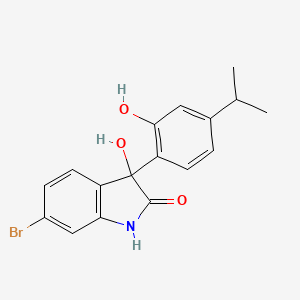
![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)